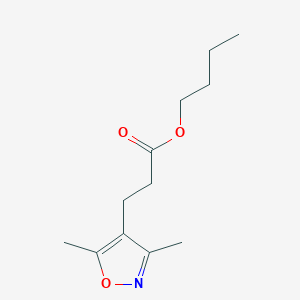![molecular formula C18H29NO B4846831 1-[5-(2,3-dimethylphenoxy)pentyl]piperidine](/img/structure/B4846831.png)
1-[5-(2,3-dimethylphenoxy)pentyl]piperidine
Vue d'ensemble
Description
1-[5-(2,3-dimethylphenoxy)pentyl]piperidine, also known as DMPP, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
1-[5-(2,3-dimethylphenoxy)pentyl]piperidine exerts its effects by binding to the extracellular domain of TRPV1 and nAChR, leading to the opening of the ion channels and the influx of calcium ions into the cells. This, in turn, activates various downstream signaling pathways that mediate the physiological and biochemical effects of 1-[5-(2,3-dimethylphenoxy)pentyl]piperidine.
Biochemical and Physiological Effects
1-[5-(2,3-dimethylphenoxy)pentyl]piperidine has been shown to induce calcium influx in various cell types, including neurons, immune cells, and cancer cells. It also activates the release of neurotransmitters such as glutamate and substance P, which are involved in pain perception and inflammation. 1-[5-(2,3-dimethylphenoxy)pentyl]piperidine has been shown to produce analgesic effects in animal models of pain, and it has also been shown to reduce inflammation in models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
1-[5-(2,3-dimethylphenoxy)pentyl]piperidine has several advantages as a tool for scientific research. It is a selective agonist of TRPV1 and nAChR, which allows for the specific activation of these ion channels without affecting other receptors. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for lab experiments. However, 1-[5-(2,3-dimethylphenoxy)pentyl]piperidine also has some limitations. It has a relatively short half-life, which limits its use in long-term experiments. It also has low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Orientations Futures
Despite its potential applications, there is still much to be learned about the mechanisms of action and physiological effects of 1-[5-(2,3-dimethylphenoxy)pentyl]piperidine. Future research could focus on investigating the role of TRPV1 and nAChR in various disease states, such as chronic pain, inflammation, and addiction. Additionally, further studies could explore the potential of 1-[5-(2,3-dimethylphenoxy)pentyl]piperidine as a therapeutic agent for these conditions, as well as its potential as a tool for drug discovery and development.
Applications De Recherche Scientifique
1-[5-(2,3-dimethylphenoxy)pentyl]piperidine has been extensively used in scientific research as a tool to study the function of various ion channels and receptors. It has been shown to selectively activate the transient receptor potential cation channel subfamily V member 1 (TRPV1) and the nicotinic acetylcholine receptor (nAChR) in vitro and in vivo. 1-[5-(2,3-dimethylphenoxy)pentyl]piperidine has also been used to investigate the role of TRPV1 and nAChR in pain perception, inflammation, and addiction.
Propriétés
IUPAC Name |
1-[5-(2,3-dimethylphenoxy)pentyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16-10-9-11-18(17(16)2)20-15-8-4-7-14-19-12-5-3-6-13-19/h9-11H,3-8,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEVKCFBBUMXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCCN2CCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2,3-Dimethylphenoxy)pentyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide](/img/structure/B4846756.png)
![4-methoxy-N-({4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4846765.png)

![ethyl 4-[3-(2-furoylamino)benzoyl]-1-piperazinecarboxylate](/img/structure/B4846787.png)
![N-(4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide](/img/structure/B4846798.png)
![2-[({[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4846804.png)
![3-chloro-N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4846806.png)

![N-[3-(acetylamino)phenyl]-4-(4-morpholinyl)benzamide](/img/structure/B4846823.png)
![6-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4846839.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4846840.png)
![5-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4846842.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4846847.png)
